1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-3-methyl-1H-pyrazole with ethyl bromide under basic conditions to introduce the ethyl group. The carboxylic acid functionality is then introduced through oxidation reactions .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the carboxylic acid group.
Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine.
1-Methyl-3-ethyl-4-fluoro-1H-pyrazole-5-carboxylic acid: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H9FN2O2 |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
2-ethyl-4-fluoro-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9FN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12) |
InChI Key |
MRJQHJOUTIOGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.